molecular formula C13H18ClNO B12968615 spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride

spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride

Cat. No.: B12968615
M. Wt: 239.74 g/mol
InChI Key: SFXFLKRAZAXOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride is a spirocyclic compound that features a unique structure where a piperidine ring is fused to an isochromene ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a piperidine derivative, with an isochromene derivative under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The final product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target. For example, the compound may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-2,3’-hydropyridazine]
  • Spiro[chromane-2,4’-piperidine]
  • Spiro[indole-piperidine]

Uniqueness

Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride is unique due to its specific spirocyclic framework, which combines the structural features of both isochromene and piperidine. This combination imparts distinct physicochemical properties, such as increased rigidity and three-dimensionality, which can enhance its biological activity and specificity compared to other spirocyclic compounds.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H

InChI Key

SFXFLKRAZAXOGO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12COCC3=CC=CC=C23.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.